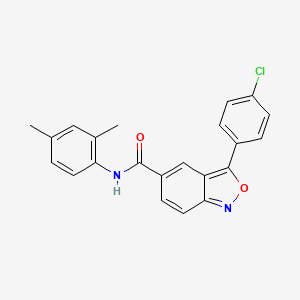![molecular formula C16H15FN4O B11455328 2-(3-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11455328.png)
2-(3-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of 3-fluorobenzylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; usually in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
- Thiazole derivatives
- Indole derivatives
Uniqueness
2-[(3-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is unique due to its specific triazole ring structure and the presence of both fluorophenyl and phenylamino groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H15FN4O |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
5-(anilinomethyl)-2-[(3-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H15FN4O/c17-13-6-4-5-12(9-13)11-21-16(22)19-15(20-21)10-18-14-7-2-1-3-8-14/h1-9,18H,10-11H2,(H,19,20,22) |
InChI Key |
XMQMKJGCNSATTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11455250.png)
![12,12-dimethyl-4-propan-2-yl-6-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11455253.png)
![7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol](/img/structure/B11455255.png)
amino}cyclohexanecarboxamide](/img/structure/B11455257.png)

![ethyl 7-butyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455264.png)
![methyl 2-[(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11455269.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B11455278.png)
![2-[(4-Bromo-5-methylthiophen-2-yl)methylidene]propanedinitrile](/img/structure/B11455280.png)
![3-ethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11455282.png)
![6-Benzyl-3-[(4-bromophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11455302.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455307.png)
![N-{[4-Benzyl-5-({2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11455318.png)
